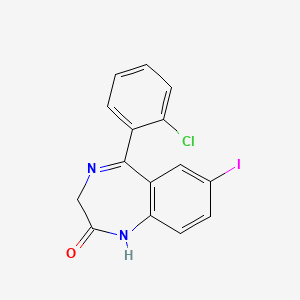
Dihidroxibergamottina
Descripción general
Descripción
La dihidroxibergamottina es una furanocumarina natural que se encuentra en varios cítricos, incluidos los pomelos, los pomelos y las naranjas agrias . Es particularmente notable por su papel en las interacciones fármaco-pomelo, donde inhibe la enzima citocromo P450, específicamente CYP3A4 . Esta inhibición puede conducir a concentraciones aumentadas de ciertos fármacos en el torrente sanguíneo, lo que convierte a la this compound en un compuesto de gran interés farmacológico.
Aplicaciones Científicas De Investigación
La dihidroxibergamottina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
La dihidroxibergamottina ejerce sus efectos principalmente a través de la inhibición de la enzima citocromo P450 CYP3A4 . Esta enzima es responsable del metabolismo oxidativo de muchos fármacos. Al inhibir CYP3A4, la this compound aumenta la concentración de fármacos que son sustratos de esta enzima, lo que aumenta su biodisponibilidad . La inhibición es basada en el mecanismo, lo que significa que la this compound se une a la enzima y la inactiva mediante una modificación covalente .
Compuestos Similares:
Notopterol: Un compuesto con una estructura molecular similar, excepto por una sustitución hidroxilo en la posición 5’.
Singularidad: La this compound es única debido a sus dos grupos hidroxilo, que mejoran su capacidad para inhibir CYP3A4 en comparación con otros compuestos similares . Esto la hace particularmente eficaz en la modulación del metabolismo de los fármacos y el aumento de la biodisponibilidad de los fármacos .
Direcciones Futuras
Some recent researches are being released just to prove DHB’s abilities especially its possible contributions to human’s health . This DHB is a naturally occurring inhibitor of cytochrome P450 3A4 . It is also a furanocoumarin, a class of organic compounds which are primarily found in plants specifically in species of the Apiaceae and Rutace . This is a newly discovered product which is now quickly gaining its popularity as an ingredient in sports supplements and even medicine because of its pharmacokinetic boosting effects of Grape fruit juice .
Análisis Bioquímico
Biochemical Properties
Dihydroxybergamottin plays a pivotal role in biochemical reactions, particularly as an inhibitor of the cytochrome P450 enzyme CYP3A4 . This enzyme is responsible for the oxidative metabolism of many drugs. By inhibiting CYP3A4, dihydroxybergamottin increases the systemic exposure of drugs metabolized by this enzyme . Additionally, dihydroxybergamottin interacts with other biomolecules such as NADPH-cytochrome reductase, further influencing its inhibitory effects on CYP3A4 .
Cellular Effects
Dihydroxybergamottin exerts various effects on different cell types and cellular processes. It irreversibly inhibits CYP3A4 in the small intestine, leading to increased drug concentrations in the bloodstream . This inhibition can last for several days until new enzyme synthesis occurs . Dihydroxybergamottin also affects cell signaling pathways and gene expression by modulating the activity of CYP3A4 and other related enzymes .
Molecular Mechanism
At the molecular level, dihydroxybergamottin inhibits CYP3A4 by binding to its active site, preventing the enzyme from metabolizing its substrates . This binding interaction leads to a decrease in the enzyme’s activity and an increase in the bioavailability of drugs metabolized by CYP3A4 . Additionally, dihydroxybergamottin affects the activity of NADPH-cytochrome reductase, further contributing to its inhibitory effects on CYP3A4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydroxybergamottin change over time. The compound is relatively stable, but its inhibitory effects on CYP3A4 can persist for several days . Long-term exposure to dihydroxybergamottin can lead to sustained increases in drug concentrations and potential adverse effects . Studies have shown that dihydroxybergamottin can degrade over time, but its impact on cellular function remains significant .
Dosage Effects in Animal Models
The effects of dihydroxybergamottin vary with different dosages in animal models. At low doses, the compound effectively inhibits CYP3A4 without causing significant toxicity . At high doses, dihydroxybergamottin can lead to adverse effects such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the inhibitory effects on CYP3A4 become more pronounced at higher doses .
Metabolic Pathways
Dihydroxybergamottin is involved in several metabolic pathways, primarily through its interaction with CYP3A4 . The compound inhibits the oxidative metabolism of drugs by binding to the active site of CYP3A4 . This inhibition leads to increased drug concentrations and prolonged drug action . Additionally, dihydroxybergamottin can be metabolized by other enzymes, resulting in the formation of various metabolites .
Transport and Distribution
Within cells and tissues, dihydroxybergamottin is transported and distributed through interactions with transporters and binding proteins . The compound can inhibit P-glycoprotein, a transporter protein involved in drug efflux, leading to increased intracellular concentrations of drugs . Dihydroxybergamottin’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
Dihydroxybergamottin’s subcellular localization affects its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with CYP3A4 . This localization is crucial for its inhibitory effects on the enzyme. Additionally, dihydroxybergamottin may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La dihidroxibergamottina se puede sintetizar mediante la alquilación de la umbeliferona con derivados de geraniol . La reacción normalmente implica el uso de una base como el carbonato de potasio en un disolvente como la dimetilformamida. El producto se purifica luego mediante cromatografía en columna.
Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales, como el jugo de pomelo. El proceso de extracción incluye pasos como la extracción con disolventes, la filtración y la purificación utilizando técnicas como la cromatografía líquida de alto rendimiento .
Tipos de Reacciones:
Reducción: También puede participar en reacciones de reducción, aunque estas son menos comunes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de furano.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular en presencia de un catalizador.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales: Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de epóxidos o derivados hidroxilados .
Comparación Con Compuestos Similares
Notopterol: A compound with a similar molecular structure, except for a hydroxyl substitution at the 5’ position.
Uniqueness: Dihydroxybergamottin is unique due to its dual hydroxyl groups, which enhance its ability to inhibit CYP3A4 compared to other similar compounds . This makes it particularly effective in modulating drug metabolism and increasing drug bioavailability .
Propiedades
IUPAC Name |
4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZUPBUEKFXTSD-INMULRNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CC[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264234-05-1 | |
| Record name | Dihydroxybergamottin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264234051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROXYBERGAMOTTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2O194AWTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dihydroxybergamottin (DHB) is a potent mechanism-based inactivator of the cytochrome P450 3A4 (CYP3A4) enzyme. [] DHB binds to the CYP3A4 active site and undergoes metabolic activation, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, effectively inactivating it. [, ] This inactivation reduces the enzyme's ability to metabolize its substrates, which can lead to increased drug concentrations in the body and potentially cause adverse drug reactions. [, , , , ]
ANone: While the provided research abstracts do not detail spectroscopic data, the chemical structure of DHB is described. It is a furanocoumarin, meaning it contains a furan ring fused to a coumarin backbone. The full chemical name, 6',7'-Dihydroxybergamottin, indicates the presence of two hydroxyl groups on the furan ring.
ANone: DHB is not known to possess catalytic properties itself. Its significance lies in its inhibitory action on CYP3A4, which is a catalytic enzyme.
A: Research has shown that the furan ring and its substituents play a critical role in DHB's inhibitory activity against CYP3A4. []
- Unsaturated furan ring: The presence of an unsaturated furan ring contributes significantly to time-dependent inhibition of CYP3A4. []
- Hydroxyl Groups: The two hydroxyl groups at the 6' and 7' positions on the furan ring are essential for potent inhibitory activity. []
- Side Chain Modification: Modifications to the side chain at the 5-position of the furanocoumarin structure can alter potency. []
- UV Sensitivity: UV irradiation can degrade DHB, suggesting that light protection may be necessary for formulations. []
- Temperature Sensitivity: DHB levels decrease in grapefruit juice stored at room temperature compared to refrigerated storage, indicating potential temperature sensitivity. []
- Juice Fractionation: DHB is found in higher concentrations in the centrifugal retentate fraction of grapefruit juice, which could have implications for potential extraction and purification for formulations. []
ANone: The provided abstracts do not mention any information on resistance mechanisms specific to DHB. As its primary mechanism of action involves irreversible enzyme inactivation, resistance development is less likely compared to reversible inhibitors.
ANone: More research is needed to fully understand the potential long-term effects and toxicological profile of DHB.
ANone: Research is needed to explore targeted delivery strategies for DHB.
ANone: Further research is needed to identify potential biomarkers for DHB's effects.
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method for quantifying DHB in various matrices. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


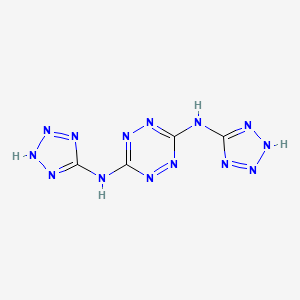

![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)
![2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)
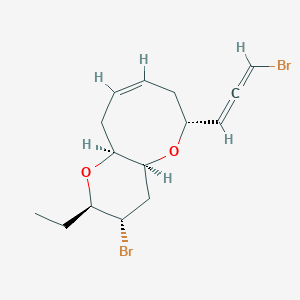



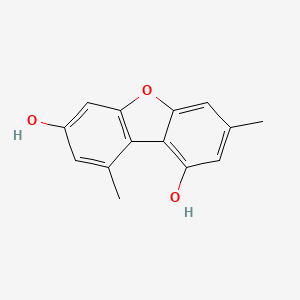
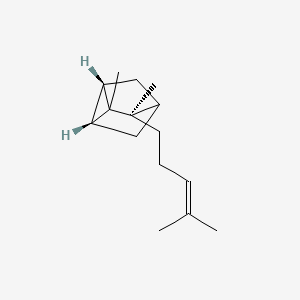
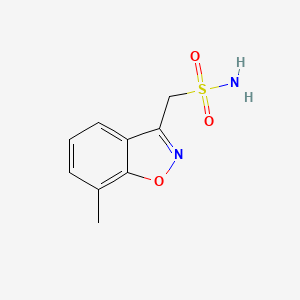
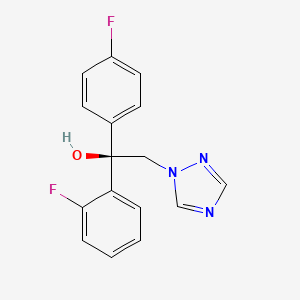
![[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1253108.png)
